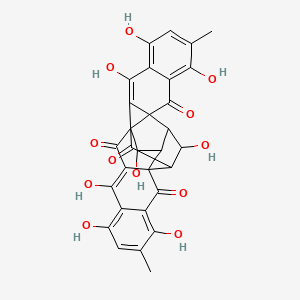

Rugulosin, 8,8'-dihydroxy-, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)-

Description

Properties

Key on ui mechanism of action |

LUTEOSKYRIN IS A COMPLEX, MODIFIED BIANTHRAQUINONE DERIVATIVE. .../IT/ IMPAIRS MITOCHONDRIAL FUNCTION AND BINDS TO DNA AT SITE OF PYRIMIDINE BASES IN THE PRESENCE OF MAGNESIUM ION TO INHIBIT THE SYNTHESIS OF NUCLEAR RNA VIA MODIFICATION OF DNA-DEPENDENT RNA-POLYMERASE. |

|---|---|

CAS No. |

21884-44-6 |

Molecular Formula |

C30H22O12 |

Molecular Weight |

574.5 g/mol |

IUPAC Name |

(1S,2R,13S,14R,15S,16S,17R,28R)-5,8,10,14,20,23,25,28-octahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4,6,8,10,19,21,23,25-octaene-3,12,18,27-tetrone |

InChI |

InChI=1S/C30H22O12/c1-5-3-7(31)9-11(19(5)33)27(41)29-13-14-24(38)17(29)26(40)16-22(36)10-8(32)4-6(2)20(34)12(10)28(42)30(14,16)18(23(13)37)25(39)15(29)21(9)35/h3-4,13-14,17-18,23-24,31-38H,1-2H3/t13-,14-,17+,18+,23-,24-,29+,30+/m1/s1 |

InChI Key |

FAZDYVMEXQHRLI-TZRHFUAUSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1O)C(=O)C34C5C6C(C3C(=O)C7=C(C8=C(C=C(C(=C8C(=O)C67C(C5O)C(=O)C4=C2O)O)C)O)O)O)O |

Appearance |

Solid powder |

Color/Form |

YELLOW, RECTANGULAR CRYSTALS |

melting_point |

287 °C (DECOMP) |

Other CAS No. |

21884-44-6 |

physical_description |

Yellow solid; [HSDB] |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

CONVERTS TO A BROWNISH-RED QUINOID SUBSTANCE, LUMILUTEOSKYRIN, WHEN EXPOSED TO SUNLIGHT |

solubility |

PRACTICALLY INSOL IN WATER; SOL IN AQ SODIUM BICARBONATE; SOL IN MOST ORGANIC SOLVENTS |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Luteoskyrin; Flavomycelin; |

Origin of Product |

United States |

Luteoskyrin Biosynthesis and Microbial Ecology

Identification and Characterization of Luteoskyrin-Producing Fungi

Luteoskyrin production is predominantly linked to certain fungal species, which also co-produce a range of other metabolites.

Predominant Roles of Penicillium islandicum and Related Species in Luteoskyrin Elaboration

Penicillium islandicum Sopp is widely recognized as a primary producer of luteoskyrin, a hepatotoxic compound. nih.govasm.orgresearchgate.netnih.govresearchgate.netresearchgate.net This species, now also referred to under the teleomorphic genus name Talaromyces islandicus, is a widespread foodborne mold known for producing numerous secondary metabolites, including potent mycotoxins. nih.govdoe.gov Besides P. islandicum, related fungal species are also implicated in the production of anthraquinonoid pigments, including modified bisanthraquinones like luteoskyrin. researchgate.net Investigations have isolated various colored metabolites from P. islandicum and related fungi. researchgate.net

Co-Production of Ancillary Metabolites in Fungal Cultures

Cultures of Penicillium islandicum are known to produce a complex mixture of metabolites in addition to luteoskyrin. These include other anthraquinonoid pigments such as skyrin (B155860), islandicin, iridoskyrin, and rubroskyrin, as well as chrysophanol. nih.govasm.orgresearchgate.netnih.gov Nonquinoid compounds like mannitol (B672) and erythritol (B158007) have also been isolated. nih.govasm.orgresearchgate.netnih.gov A new metabolite, pibasterol, was also identified from P. islandicum cultures. nih.govasm.orgresearchgate.netnih.gov Penicillium islandicum is also known to produce other mycotoxins such as simatoxin, cyclochlorotine (islanditoxin), and rugulosin (B17658). researchgate.netnih.govdoe.govwikipedia.orgnih.gov The co-occurrence of mycotoxins in fungal cultures is a significant consideration. mdpi.com

Here is a table summarizing some of the metabolites co-produced by Penicillium islandicum:

| Metabolite | Chemical Class | Source Fungi |

| Luteoskyrin | Naphthoquinone | Penicillium islandicum nih.govasm.orgresearchgate.netnih.gov |

| Skyrin | Anthraquinonoid pigment | Penicillium islandicum nih.govasm.orgresearchgate.netnih.gov |

| Islandicin | Anthraquinonoid pigment | Penicillium islandicum nih.govasm.orgresearchgate.netnih.gov |

| Iridoskyrin | Anthraquinonoid pigment | Penicillium islandicum nih.govasm.orgresearchgate.netnih.gov |

| Rubroskyrin | Anthraquinonoid pigment | Penicillium islandicum nih.govasm.orgresearchgate.netnih.gov |

| Chrysophanol | Anthraquinone (B42736) | Penicillium islandicum nih.govasm.orgresearchgate.netnih.gov |

| Mannitol | Sugar Alcohol | Penicillium islandicum nih.govasm.orgresearchgate.netnih.gov |

| Erythritol | Sugar Alcohol | Penicillium islandicum nih.govasm.orgresearchgate.netnih.gov |

| Pibasterol | Sterol | Penicillium islandicum nih.govasm.orgresearchgate.netnih.gov |

| Simatoxin | Mycotoxin | Penicillium islandicum doe.govwikipedia.orgnih.gov |

| Cyclochlorotine | Cyclic Peptide Mycotoxin | Penicillium islandicum researchgate.netnih.govdoe.govwikipedia.org |

| Rugulosin | Anthraquinonoid pigment | Penicillium islandicum researchgate.netdoe.govwikipedia.org |

Research on Fermentation Methodologies and Environmental Modulators for Luteoskyrin Production

Optimizing the production of luteoskyrin involves studying various fermentation methods and the influence of environmental factors and metabolic intermediates.

Optimization of Substrate Utilization and Culture Conditions in Static Fermentations

Static fermentation has been investigated for luteoskyrin production by Penicillium islandicum. Best results were obtained in static fermentations using glutinous rice as a substrate at 30°C. nih.govasm.orgresearchgate.netnih.gov This method yielded approximately 400 mg of pure luteoskyrin per kg of rice. nih.govasm.orgresearchgate.netnih.gov The maximal production of luteoskyrin by Penicillium islandicum was observed during the late phase of cultivation. researchgate.netjfda-online.comnih.gov Mycelial growth and luteoskyrin production were found to be greater in stationary incubation (static) compared to shaken cultures. jfda-online.com The optimal pH for mycelial growth was between weak acidity and neutrality. jfda-online.com

The type of carbon source influences growth and pigment production. Starch, sucrose, fructose (B13574), maltose, and glucose increased mycelial growth and the production of luteoskyrin and related pigments. jfda-online.com Starch maximized mycelial growth, while fructose maximized luteoskyrin production. jfda-online.com Lactose also enhanced luteoskyrin production but inhibited mycelial growth. jfda-online.com

Nitrogen sources also play a role. Malt (B15192052) extract, yeast extract, peptone, casamino acid, asparagine, and glutamine enhanced mycelial growth. jfda-online.com However, only malt extract, asparagine, and glutamine enhanced the production of luteoskyrin and related pigments. jfda-online.com

Regarding solid substrates, the potency of mycelial growth and luteoskyrin production in crops was found to be in the order of unpolished rice > oatmeal > wheat > polished rice > yellow corn > white corn > unhulled rice. jfda-online.com Boiled polished rice, especially with 5% sucrose, was found to be the best substrate among polished rice treatments for luteoskyrin production. jfda-online.com

Comparative Analysis of Luteoskyrin Yields in Liquid vs. Solid-State Fermentation Systems

Studies on luteoskyrin production have utilized different fermentation methods, including submerged fermentations in defined media, surface fermentations in complex and defined liquid media, and solid-state fermentation on rice grains. asm.org Luteoskyrin was often obtained as part of a complex mixture with other metabolites in these methods. asm.org

In liquid culture, the producibility of luteoskyrin by Penicillium islandicum was shown to be 11 mg/g of mycelial mat. researchgate.net In comparison, solid-state fermentation on autoclaved rice showed a producibility of 40 mg/g. researchgate.net This suggests that solid-state fermentation on rice can yield higher amounts of luteoskyrin per unit mass of substrate compared to liquid culture based on mycelial mass. Static fermentations on glutinous rice yielded approximately 400 mg per kg of rice. nih.govasm.orgresearchgate.netnih.gov

Solid-state fermentation (SSF), where microorganisms grow on solid materials without free liquid, is considered a well-adapted process for fungal cultivation on vegetal materials. sarpublication.com Compared to submerged liquid fermentation (SmF), SSF can offer advantages such as lower water availability reducing bacterial contamination and higher levels of aeration suitable for oxidative metabolism. sarpublication.com SSF also provides environmental conditions similar to the natural habitats of fungi. sarpublication.com

Influence of Specific Metabolic Intermediates (e.g., Malonic Acid) on Luteoskyrin Accumulation

The yield of luteoskyrin and related pigments in liquid medium can be increased by supplying certain substances. nih.govnih.gov Malonic acid, glutamic acid, or asparagine were found to enhance the production of luteoskyrin. nih.govnih.gov Specifically, malonic acid at a concentration of 10 (units not specified in snippet) resulted in a relative yield of 92 (units not specified in snippet). Glutamic acid at 5 (units not specified in snippet) gave a relative yield of 78 (units not specified in snippet), and asparagine at 5 (units not specified in snippet) gave a relative yield of 65 (units not specified in snippet).

The organic salts citrate, glutamate, malonate, succinate, fumarate, and acetate (B1210297) were found to inhibit mycelial growth and the production of luteoskyrin and related pigments. jfda-online.com Acetate, in particular, showed the strongest inhibitory effects. jfda-online.com This presents a seemingly contradictory finding regarding malonate's influence, suggesting that the effect of metabolic intermediates can be complex and potentially dependent on the specific fermentation system or concentration used.

A useful material for preparing 14C-labeled luteoskyrin was 2-14C-malonate, indicating its involvement in the biosynthetic pathway. researchgate.netnih.gov Chrysophanol is produced in fungi via the polymalonate pathway, and this pathway is also relevant to the biosynthesis of other anthraquinones and bisanthraquinones like islandicin, rubroskyrin, and luteoskyrin. researchgate.netresearchgate.net Fatty acid biosynthesis and polyketide biosynthesis, which utilize acetate and propionate (B1217596) as building blocks, are relevant to the production of fungal pigments. frontiersin.org

Here is a table showing the influence of some media supplements on luteoskyrin yield based on one study:

| Media Supplement | Concentration | Relative Yield |

| Malonic acid | 10 | 92 |

| Glutamic acid | 5 | 78 |

| Asparagine | 5 | 65 |

Note: Units for concentration and relative yield were not specified in the source snippet.

Elucidation of the Luteoskyrin Biosynthetic Pathway

The biosynthesis of luteoskyrin, like many fungal secondary metabolites, originates from polyketide precursors. The pathway involves the assembly of an anthraquinone core, followed by dimerization and further modifications. Research has focused on identifying the key intermediates, enzymatic steps, and the genes responsible for these transformations.

Investigation of Polyketide Precursors and Anthraquinone Core Assembly

Anthraquinones, the monomeric units of bisanthraquinones like luteoskyrin, typically originate from a polyketide precursor formed by the enzymatic elongation of acetyl and malonyl CoA. nih.gov This polyketide chain undergoes cyclization and aromatization to form the characteristic tricyclic anthraquinone structure. Emodin (B1671224) is identified as a common polyketide precursor for various anthraquinones and dimeric anthraquinones. acs.org Studies on related bisanthraquinones, such as cladofulvin, have shown that the biosynthesis begins with the production of atrochrysone (B1255113) carboxylic acid by a polyketide synthase (PKS) and a β-lactamase, which is then decarboxylated to yield emodin. acs.org Investigations into the biosynthesis of dothideomins, cage-like bisanthraquinones, also highlight emodin as a common precursor. acs.org While the specific polyketide precursor directly leading to the anthraquinone monomer that dimerizes to form luteoskyrin is not explicitly detailed in all sources, the general principle of polyketide assembly leading to an anthraquinone core like emodin is well-established for related compounds. nih.govacs.org Dihydrocatenarin has also been proposed as a putative biosynthetic precursor for dimeric intermediates like (-)-rubroskyrin, a compound related to luteoskyrin and also isolated from P. islandicum. researchgate.netresearchgate.net The enzymatic reduction of catenarin (B192510) to dihydrocatenarin by anthrol reductases has been hypothesized as a step in this process. researchgate.net

Mechanisms of Bisanthraquinone Dimerization in Luteoskyrin Formation

The formation of luteoskyrin involves the dimerization of two anthraquinone monomer units. This dimerization is a crucial step in the biosynthesis of bisanthraquinones. Studies on the synthesis of related bisanthraquinones, such as (-)-rubroskyrin, suggest that dimerization can occur through the homodimerization of intermediates like (R)-dihydrocatenarin in the presence of molecular oxygen. researchgate.net This process can lead to the formation of the dimeric structure, which may then undergo further reactions, such as Michael addition, to yield compounds like luteoskyrin. researchgate.net Another mechanism explored in the context of other dimeric anthraquinones involves oxidative enolate coupling of β-hydroxyenones or radical dimerization of an anthraquinone precursor under oxidative conditions. nih.gov The biosynthesis of cage-like bisanthraquinones, like dothideomins, involves a versatile cytochrome P450 monooxygenase catalyzing the dimerization by forming a complex core structure from emodin. acs.org While the exact enzymatic machinery for luteoskyrin dimerization is still an area of research, these studies on related bisanthraquinones provide insights into potential dimerization mechanisms, often involving oxidative processes and specific enzymatic activities like those of cytochrome P450 enzymes. nih.govacs.org

Enzymatic Activities and Putative Gene Clusters Involved in Biosynthetic Steps

The biosynthesis of polyketides and anthraquinones is catalyzed by specific enzymatic machinery encoded within biosynthetic gene clusters (BGCs). Polyketide synthases (PKSs) are central to the initial assembly of the carbon backbone. nih.govscienceopen.com For anthraquinone biosynthesis, non-reducing PKSs are typically involved. scienceopen.comresearchgate.net Following the action of PKSs, various tailoring enzymes, such as cyclases, oxygenases, reductases, and methyltransferases, modify the polyketide backbone to form the mature anthraquinone structure. nih.gov

In the context of bisanthraquinones, enzymes like cytochrome P450 monooxygenases and reductases play significant roles in dimerization and further modifications. acs.orgresearchgate.net For instance, a cytochrome P450 monooxygenase, RugG, has been shown to catalyze the dimerization of emodin radicals to produce skyrin in Talaromyces species. researchgate.net Reductases, such as RugH, can then act on these dimeric intermediates. researchgate.net Anthrol reductases, which are NADPH-dependent short-chain dehydrogenase/reductases (SDRs), have been identified and characterized for their role in the reduction of hydroanthraquinones (anthrols) in the biosynthesis of various natural products, including some bisanthraquinones. researchgate.netresearchgate.net

Biosynthetic gene clusters encoding the enzymes for mycotoxin production, including those for bisanthraquinones, are often found clustered together in fungal genomes. mdpi.comjabonline.in These clusters typically contain genes for synthases, tailoring enzymes, and regulatory proteins. mdpi.com Homologous gene clusters have been identified for the biosynthesis of related compounds, such as the rug gene cluster involved in rugulosin biosynthesis, which shares homology with clusters potentially involved in other cage-like bisanthraquinones. acs.org Identification and characterization of the specific gene cluster responsible for luteoskyrin biosynthesis in Penicillium islandicum would provide a comprehensive understanding of the enzymatic activities involved.

Genetic and Epigenetic Regulation of Luteoskyrin Biosynthesis

The production of mycotoxins like luteoskyrin is a tightly regulated process influenced by both genetic and epigenetic factors, as well as environmental signals. Understanding these regulatory mechanisms is crucial for controlling toxin production. mdpi.com

Transcriptional Control and Environmental Signals Affecting Biosynthetic Gene Expression

The transcription of mycotoxin biosynthetic genes is influenced by a complex interplay of genetic regulators and environmental signals. Pathway-specific regulators directly activate target gene clusters, and their activity can be modulated by global and epigenetic regulators that respond to environmental cues. mdpi.com

Environmental factors such as temperature, water activity, and light have been shown to influence the production of various mycotoxins by affecting fungal growth and the expression of biosynthetic genes. nih.govresearchgate.netcranfield.ac.ukresearchgate.net For instance, studies on trichothecene (B1219388) biosynthesis in Fusarium species have demonstrated that temperature and water activity significantly impact the expression of TRI genes, which are involved in the biosynthetic pathway. cranfield.ac.uk Light, particularly specific wavelengths, can also modulate mycotoxin biosynthesis by affecting the transcriptional activity of biosynthetic genes. researchgate.net The effect of environmental factors on mycotoxin production can vary depending on the fungal species and the specific mycotoxin. researchgate.netresearchgate.net

While direct studies specifically detailing the transcriptional control and the influence of environmental signals on luteoskyrin biosynthetic gene expression are not extensively provided, the general mechanisms observed for other fungal mycotoxins produced by Penicillium species and other fungi suggest that similar regulatory networks involving transcriptional factors and responses to environmental conditions are likely to be in place for luteoskyrin biosynthesis. mdpi.comresearchgate.netresearchgate.netnih.gov The production of luteoskyrin by Penicillium islandicum has been studied under different fermentation methods, with static fermentations on glutinous rice at 30°C yielding significant amounts of the toxin, indicating the influence of substrate and temperature on production. researchgate.netnih.gov

Molecular and Cellular Mechanisms of Luteoskyrin Action

Research on Interactions with Nucleic Acids

Luteoskyrin is known to interact with nucleic acids, particularly DNA, which contributes to its toxic and carcinogenic properties. These interactions can lead to various forms of DNA damage and interfere with essential cellular processes.

DNA Binding Characteristics and Specificity of Luteoskyrin

Luteoskyrin is capable of forming complexes with DNA in vitro, particularly in the presence of Mg²⁺ ions. researchgate.net Research indicates that luteoskyrin can form two types of complexes with DNA. The first type (Type I) forms rapidly and involves interaction with the purine (B94841) bases of denatured DNA. researchgate.net The second type (Type II) forms more slowly with native DNA or paired ribopolymers (such as poly A:U or poly G:C), and its formation can also occur from Type I complexes formed with denatured DNA. researchgate.net The spectral characteristics of Type II complexes are similar to those of aggregated luteoskyrin-Mg²⁺ complexes, suggesting a different mode of interaction compared to Type I. researchgate.net Luteoskyrin has also been shown to bind with the DNA portion of deoxyribonucleohistone. karger.com

Investigations into Luteoskyrin-Induced DNA Fragmentation and Modification of Guanine (B1146940) Residues

Luteoskyrin has been shown to induce DNA damage, including fragmentation and modification of DNA bases. Studies have demonstrated that luteoskyrin can dose- and time-dependently increase the content of 8-hydroxydeoxyguanine residues in the DNA of cultured cells. nih.gov The formation of 8-hydroxydeoxyguanine is a marker of oxidative DNA damage, suggesting the involvement of reactive oxygen species, such as hydroxyl radicals, in luteoskyrin-induced DNA modification. nih.gov This oxidative modification of guanine residues is a step that can precede DNA fragmentation. amegroups.org

Effects on Oncogene Transcriptional Activation (e.g., c-myc, c-Ha-ras)

Research has indicated that luteoskyrin can lead to the transcriptional activation of certain oncogenes, including c-myc and c-Ha-ras. nih.gov In studies using mouse embryonal cells, luteoskyrin induced cell transformation, and analysis revealed the transcriptional activation of these oncogenes in the transformed cells. nih.gov Activation of oncogenes like c-myc and c-Ha-ras is crucial in the process of cell transformation and the development of cancer, as they play key roles in regulating cell proliferation, differentiation, and survival. cancer.govmdpi.comfrontiersin.orgwikipedia.org

Enzymatic Inhibition and Impact on Macromolecular Synthesis

Luteoskyrin is known to inhibit key enzymes involved in the synthesis of macromolecules, particularly RNA.

Interference with Ribonuclease H Activity

Research has indicated that luteoskyrin can inhibit the activity of ribonuclease H (RNase H). RNase H is an enzyme that specifically degrades the RNA strand of RNA-DNA hybrids ebi.ac.uk. Studies testing the inhibitory effects of various mycotoxins on enzymes, including nuclear RNase H from rat liver and Tetrahymena pyriformis, found that luteoskyrin strongly inhibited these enzymes nih.gov. This inhibitory effect on RNase H suggests a mechanism by which luteoskyrin can interfere with processes involving RNA-DNA hybrids, such as reverse transcription and certain DNA replication or repair mechanisms ebi.ac.uk.

Research into Mitochondrial Perturbations and Oxidative Stress Mechanisms

Luteoskyrin's toxicity is significantly linked to its impact on mitochondria and the induction of oxidative stress .

Luteoskyrin is thought to exert its hepatotoxic effects, in part, by impairing mitochondrial function researchgate.net. The metabolic reduction of luteoskyrin in the liver, potentially catalyzed by NADPH-dependent cytochrome reductases, can lead to the generation of active oxygen species within redox systems . This generation of reactive oxygen species (ROS) can then contribute to mitochondrial dysfunction mdpi.com. Mitochondria are a primary intracellular source of ROS, and excessive ROS production can disrupt cellular energy metabolism and trigger cell death pathways mdpi.commdpi.com.

Luteoskyrin has been shown to induce the generation of reactive oxygen species (ROS), including superoxide (B77818) anion and hydroxyl radical, in redox systems uni.lufishersci.co.ukadipogen.com. Superoxide anion (O₂•⁻) and hydroxyl radical (•OH) are highly reactive species that can cause significant damage to cellular components wikipedia.orgiiab.menih.govwikipedia.org. Studies have demonstrated that luteoskyrin, an anthraquinoid, can generate hydroxyl radicals in vitro, particularly in the presence of trace amounts of ferrous iron wikipedia.org. This generation of ROS is considered a key mechanism contributing to luteoskyrin's toxic effects nih.gov.

A significant consequence of luteoskyrin-induced oxidative stress is the induction of lipid peroxidation fishersci.co.uknih.govekb.eg. Lipid peroxidation is a process where free radicals, such as ROS, attack lipids in cell membranes, particularly polyunsaturated fatty acids, leading to their degradation and the formation of lipid peroxides ekb.egwikipedia.org. This chain reaction can cause significant damage to cellular membranes, disrupting their structure and function nih.govekb.egwikipedia.org. Research has shown that luteoskyrin elevates hepatic lipid peroxides, and this increase can be suppressed by antioxidants, further supporting the role of oxidative stress in its toxicity nih.gov. Cellular membrane damage has been observed as an early effect of luteoskyrin, contributing to cell necrosis nih.gov.

Preclinical Biological Activities of Luteoskyrin

In Vitro Cytotoxicity Assessments in Cell Line Models

In vitro studies have evaluated the cytotoxic potency of luteoskyrin across various cell lines, including both tumor and diverse mammalian cell types.

Evaluation of Luteoskyrin's Potency against Tumor Cell Lines (e.g., Ehrlich Ascites, KB, HT-29, 3T3 Cells)

Luteoskyrin has demonstrated potent inhibitory activity against Ehrlich ascites tumor cells researchgate.netnih.gov. Studies have also investigated its cytotoxic effects on human epidermoid carcinoma (KB), human colon cancer (HT-29), and mouse embryonic fibroblast (3T3) cell lines. A complex containing luteoskyrin showed potent cytotoxic activity against KB, HT-29, and 3T3 cells with reported IC₅₀ values researchgate.net. Specifically, the complex exhibited IC₅₀ values of 0.57 µM against KB cells, 3.11 µM against HT-29 cells, and 5.83 µM against 3T3 cells researchgate.net.

In Vitro Cytotoxicity of a Luteoskyrin Complex Against Tumor Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM) | Source |

|---|---|---|---|

| KB | Human epidermoid carcinoma | 0.57 | researchgate.net |

| HT-29 | Human colon cancer | 3.11 | researchgate.net |

| 3T3 | Mouse embryonic fibroblast | 5.83 | researchgate.net |

Comparative Cytotoxic Profiles across Diverse Mammalian Cell Types

Research has indicated that luteoskyrin exhibits strong cytotoxic effects on eukaryotic cells researchgate.net. The cytotoxic effects of luteoskyrin have been examined in tissue culture cells, including CL cells and HL cells. Luteoskyrin inhibited the growth of both CL and HL cells at concentrations higher than 0.12 µg/ml and demonstrated lethal effects at a concentration of 1.2 µg/ml researchgate.net.

Cell Transformation Studies In Vitro

Luteoskyrin's potential to induce cell transformation has been investigated using in vitro models, particularly with mouse embryonal fibroblast cells.

Induction of Morphological Transformation in Cultured Mammalian Cells (e.g., Balb/3T3 Cells)

Studies utilizing mouse embryonal Balb/3T3 A31-1-1 cells have shown that luteoskyrin can induce morphological transformation nih.govdntb.gov.ua. Luteoskyrin was found to induce type III foci at a concentration of 0.5 micrograms/ml nih.gov.

Analysis of Transformed Phenotypes and Associated Molecular Changes

Cells selected from the foci induced by luteoskyrin in Balb/3T3 A31-1-1 cells by soft-agar cloning demonstrated growth with a high saturation density, confirming the transformation of cultured mammalian cells in vitro nih.gov. Further analysis revealed transcriptional activation of the c-myc and c-Ha-ras oncogenes in these transformed cells nih.gov. A transfection assay using calcium phosphate (B84403) co-precipitation also showed that the DNA of the cloned cells transformed NIH3T3 cells nih.gov.

Investigations into Antimicrobial Activity

Luteoskyrin has also been explored for its potential antimicrobial properties. It has been reported to possess a range of antibacterial activity medchemexpress.com. Studies have indicated that luteoskyrin is antibacterial nih.gov. This activity has been noted against various microorganisms, including effects against malaria, tuberculosis, Gram-positive bacteria, and Gram-negative bacteria, as well as antifungal activity against plant pathogens medchemexpress.com. Minimum Inhibitory Concentrations (MIC) for Gram-positive bacteria ranged from 0.39 to 1.56 µg/mL, and for Gram-negative bacteria from 3.13 to 12.50 µg/mL medchemexpress.com. Antifungal activity against plant pathogens showed MIC values ranging from 3.13 to 50 µg/mL medchemexpress.com. Luteoskyrin has been reported to inhibit replication, transcription, and DNA repair in bacteria, yeast, and animal cells atenaeditora.com.br.

Antimicrobial Activity of (-)-Luteoskyrin (MIC values)

Spectrum of Luteoskyrin Activity against Bacterial Strains (e.g., B. megaterium)

Luteoskyrin has been reported to inhibit the growth of certain bacteria. asm.org Specifically, Bacillus megaterium has been used in microbial assays to evaluate the activity of luteoskyrin. asm.orgresearchgate.net Studies have shown that (-)-Luteoskyrin exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netmedchemexpress.com The minimum inhibitory concentration (MIC) for Gram-positive bacteria ranges from 0.39 to 1.56 μg/mL, while for Gram-negative bacteria, it ranges from 3.13 to 12.50 μg/mL. researchgate.netmedchemexpress.com

An intracellular red pigmented extract from Talaromyces islandicus TI01, which contains luteoskyrin as a major component, showed bactericidal activity against Staphylococcus aureus and Escherichia coli at the highest concentration tested. biorxiv.orgatenaeditora.com.br The minimum inhibitory concentration (MIC) for E. coli was reported as 250 μg/mL and for S. aureus as 500 μg/mL for this extract. biorxiv.orgatenaeditora.com.br

Data on the antimicrobial activity of the T. islandicus TI01 extract containing luteoskyrin against E. coli and S. aureus are presented in the table below:

| Microorganism | MIC (μg/mL) | MBC (μg/mL) |

| Escherichia coli | 250 | 1000 |

| Staphylococcus aureus | 500 | 1000 |

Note: Data is based on the activity of an extract where luteoskyrin is a major component, not pure luteoskyrin. biorxiv.orgatenaeditora.com.br

Comparative Antimicrobial Efficacy with Other Fungal Metabolites

Luteoskyrin is one of several anthraquinonoid pigments produced by Penicillium islandicum, which also produces skyrin (B155860), islandicin, iridoskyrin, and rubroskyrin. asm.orgnih.gov In comparative studies using Bacillus megaterium in a microbial assay, other pigments such as skyrin, islandicin, iridoskyrin, and rubroskyrin were found to be considerably less active than luteoskyrin. asm.org

Another fungal metabolite, (-)-4a-oxyluteoskyrin, showed weaker antibacterial activity compared to (-)-luteoskyrin. researchgate.net Catenarin (B192510) also exhibited weaker antibacterial activity. researchgate.net Chrysophanol, another metabolite found in Penicillium islandicum, has also been reported to possess antimicrobial functions, among other pharmacological properties. researchgate.netresearchgate.net

While luteoskyrin has shown broad-spectrum antimicrobial activity, other fungal metabolites also exhibit such properties. For instance, a novel cyclic peptide compound isolated from Bacillus megaterium demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Flavonoids, a class of phytochemicals, including some produced by fungi, have also gained interest for their antibacterial effects against various drug-resistant bacteria. mdpi.com

| Compound | Source | Activity Against B. megaterium (Inhibition Zone Diameter) | Other Activities |

| Luteoskyrin | Penicillium islandicum | Active (Diameter not specified in source) asm.org | Antibacterial (Gram-positive & Gram-negative), Antimalarial, Antitubercular, Antifungal researchgate.netmedchemexpress.com |

| Skyrin | Penicillium islandicum | Less active than luteoskyrin asm.org | |

| Islandicin | Penicillium islandicum | Less active than luteoskyrin asm.org | |

| Iridoskyrin | Penicillium islandicum | Less active than luteoskyrin asm.org | |

| Rubroskyrin | Penicillium islandicum | Less active than luteoskyrin asm.org | |

| (-)-4a-Oxyluteoskyrin | Fungal source (Paecilomyces cinnamomeus/Torrubiella luteorostrata) | Not specified researchgate.net | Weaker antibacterial activity than luteoskyrin researchgate.net |

| Catenarin | Fungal source (Paecilomyces cinnamomeus/Torrubiella luteorostrata) | Not specified researchgate.net | Weaker antibacterial activity than luteoskyrin researchgate.net |

| Chrysophanol | Penicillium islandicum, etc. | Not specified researchgate.netresearchgate.net | Antimicrobial, Anticancer, Hepatoprotective, Neuroprotective, Anti-inflammatory, Antiulcer researchgate.netresearchgate.net |

Note: The table compiles information regarding comparative activities where available in the provided sources. Specific inhibition zone diameters for all compounds against B. megaterium were not consistently available. asm.orgresearchgate.netmedchemexpress.comresearchgate.netresearchgate.net

Structural Analogs of Luteoskyrin and Structure Activity Relationship Sar Studies

Classification and Chemical Diversity of Luteoskyrin Analogs

Luteoskyrin belongs to the class of bisanthraquinones, which are dimeric compounds formed from two anthraquinone (B42736) units. ctdbase.orgmdpi.com Its analogs exhibit chemical diversity based on variations in the anthraquinone core, the linkage between the two units, and the presence and position of substituents like hydroxyl and methyl groups.

Naturally Occurring Bisanthraquinones and Related Anthraquinonoids (e.g., Rugulosin (B17658), Skyrin (B155860), Cytoskyrins)

Several naturally occurring bisanthraquinones share structural similarities with luteoskyrin and are often isolated from the same fungal sources. Prominent examples include rugulosin, skyrin, and cytoskyrins. acs.orgwikipedia.orgnih.gov These compounds are typically produced by Penicillium and Talaromyces species. wikipedia.orgnih.govmdpi.com

Rugulosin: Rugulosin is an anthraquinoid mycotoxin with a molecular formula of C₃₀H₂₂O₁₀. wikipedia.org It is structurally related to luteoskyrin but differs in its hydroxylation pattern and the nature of the linkage between the two anthraquinone units, often featuring a distinct cage-like structure. wikipedia.orgnih.gov

Skyrin: Skyrin is another biaryl and trihydroxyanthraquinone found in fungi like Talaromyces islandicus and Talaromyces rugulosus. nih.gov It has a molecular formula of C₃₀H₁₈O₁₀. nih.gov Skyrin is considered a precursor in the biosynthesis of some related compounds. mdpi.comnih.gov

Cytoskyrins: Cytoskyrins A and B are bisanthraquinones isolated from endophytic fungi. acs.org Cytoskyrin A, for instance, has a molecular formula of C₃₀H₂₂O₁₂. acs.org These compounds are based on a tetrahydroxyanthraquinone-type carbon skeleton and exhibit variations in their three-dimensional structure and biological activity compared to luteoskyrin and rugulosin. acs.org

These natural analogs highlight the structural variations possible within the bisanthraquinone framework, often arising from different dimerization patterns of anthraquinone monomers like emodin (B1671224) or tetrahydroxyanthraquinone. acs.orgnih.gov

Research on Synthetic and Semi-Synthetic Derivatives of Luteoskyrin

Research efforts have also focused on synthesizing luteoskyrin and its analogs or creating semi-synthetic derivatives to explore their chemical space and biological properties. researchgate.net Synthetic strategies often involve the dimerization of modified anthraquinone or dihydroanthracenone precursors. researchgate.net These studies aim to produce analogs with potentially altered solubility, stability, or biological activity profiles. researchgate.netnih.gov While the total synthesis of complex bisanthraquinones like rugulosin and cytoskyrin A has been reported, the synthesis of a wide range of luteoskyrin derivatives allows for systematic investigation of SAR. researchgate.net

Comparative Biological Activities of Luteoskyrin and its Analogs

Luteoskyrin and its analogs exhibit a range of biological activities, including cytotoxicity, DNA interaction, and effects on cellular processes. wikipedia.orgacs.orgmdpi.com Comparative studies reveal differential potency and specificity among these compounds.

Differential Potency and Specificity in Modulating Cellular Processes

Studies have shown that the biological activities of bisanthraquinones, including luteoskyrin and its analogs, are highly dependent on their specific structures. acs.orgnih.gov For example, while luteoskyrin is known to interact with DNA and exhibit cytotoxic effects, the potency and specificity of these effects can vary significantly among its natural and synthetic analogs. acs.orgscispace.com

Cytoskyrin A shows strong activity in biochemical induction assays (BIA), which identify compounds that damage DNA or inhibit DNA synthesis, whereas cytoskyrin B shows no significant activity in the same assay. acs.org Luteoskyrin itself has been reported to produce a BIA response, but often requires higher concentrations or extended incubation periods compared to highly active analogs like cytoskyrin A. acs.org

Comparative studies on cytotoxicity against various cell lines also demonstrate differential potency. For instance, luteoskyrin has shown cytotoxicity against Ehrlich ascites tumor cells and NCI-H187 cells. scispace.commedchemexpress.com Skyrin has been reported to have cytotoxic activity against several cell lines, including the mouse lymphocytic leukemia cell line L1210 and the HL-60 cell line, potentially by impairing ATP synthesis in mitochondria or inducing DNA fragmentation. mdpi.com

The differential effects highlight that subtle structural variations can lead to significant differences in how these compounds interact with biological targets and modulate cellular processes.

Structure-Function Correlations Guiding the Design of Analogs with Modified Activities

Investigating the structure-activity relationships of luteoskyrin and its analogs provides valuable insights for designing compounds with modified or improved activities. uni.lunih.gov By correlating specific structural features with observed biological effects, researchers can identify key determinants of potency and specificity. karger.comknowthecause.com

For example, the difference in BIA activity between cytoskyrin A and cytoskyrin B, despite their close structural relationship, underscores the importance of subtle conformational or stereochemical differences in determining biological function. acs.org Similarly, variations in hydroxylation patterns and the presence of specific functional groups in different bisanthraquinones like luteoskyrin, rugulosin, and skyrin likely contribute to their distinct biological profiles. wikipedia.orgwikipedia.orgnih.gov

SAR studies guide the rational design of synthetic or semi-synthetic analogs with targeted modifications to enhance desired activities (e.g., increased cytotoxicity against specific cancer cell lines) or reduce undesired effects. scispace.com

Stereochemical Considerations in Luteoskyrin and Analog Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity of chiral compounds like luteoskyrin and many of its analogs. uni.luresearchgate.net The specific stereochemical configuration can affect how a molecule interacts with biological targets, such as enzymes or DNA, influencing binding affinity, specificity, and downstream biological effects. uq.edu.au

The crystal structure of cytoskyrin A, for instance, established the configuration of certain hydroxyl groups and the cis,cis conformation of specific methine protons within the monomer units, which is indicative of a rigid structure. acs.org This rigidity and specific three-dimensional arrangement are directly linked to its high BIA activity. acs.org

Advanced Analytical Methodologies for Luteoskyrin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating luteoskyrin from complex matrices and quantifying its presence. These techniques leverage the differential affinities of luteoskyrin for a stationary phase and a mobile phase, enabling its separation from other compounds.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Luteoskyrin Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of luteoskyrin. The development and validation of HPLC methods are essential to ensure the reliability, accuracy, and reproducibility of the results. Method validation typically involves evaluating parameters such as specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ). youtube.com

For the determination of luteoskyrin in rice, an HPLC method combined with electrospray ionization mass spectrometry was developed as a more sensitive and simple alternative to conventional methods. nih.gov This method utilized an isocratic mobile phase system consisting of acetonitrile-water-acetic acid (50:49:1 [vol/vol/vol]) at a flow rate of 0.2 ml/min to achieve optimal resolution. nih.gov The method demonstrated good linearity (r = 0.9993) over a concentration range of 0.5 to 50 ng/g and high repeatability, with relative standard deviations of 8.9% and 5.1% at levels of 0.5 and 10 ng/g, respectively. nih.gov The average recovery of luteoskyrin in spiked rice samples was 80.7% at 0.5 ng/g and 85.2% at 10 ng/g. nih.gov

Another HPLC method for luteoskyrin in Chinese rice wine was developed using high-performance liquid chromatography–ion trap tandem mass spectrometry. researchgate.net This method achieved a detection limit of 0.10 µg/kg. researchgate.net Recovery values in fortified Chinese rice wine ranged between 85.7% and 88.9% at levels from 0.5 µg/kg to 100 µg/kg, with relative standard deviations between 1.10% and 3.20%. researchgate.net

Validation studies for HPLC methods typically assess parameters like specificity, linearity, accuracy, precision, and robustness to confirm their suitability for intended purposes. youtube.comjneonatalsurg.com

Application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultrasensitive Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique offering high sensitivity and selectivity for the detection and quantification of luteoskyrin, particularly in complex matrices. researchgate.netmdpi.com This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. pjoes.com

LC-MS/MS allows for the simultaneous measurement of multiple mycotoxins in a single run and can even aid in the discovery of unknown mycotoxins. researchgate.net For the analysis of luteoskyrin in rice, an LC-MS/MS method with electrospray ionization in multiple-reaction monitoring (MRM) mode was developed, achieving detection and quantification limits of 0.1 and 0.3 ng/g, respectively. nih.gov

In LC-MS/MS analysis, the most intense MRM transition is typically used for quantification, while a second intense transition serves for identification. mdpi.com Optimization of LC-MS/MS conditions involves parameters such as capillary outlet voltage, collision energy, and ionization mode (e.g., ESI positive or negative ion mode). pjoes.comwaters.com For mycotoxin analysis, including potentially luteoskyrin, the ESI positive ion mode is often used for qualitative and quantitative determination. pjoes.com

LC-MS/MS methods for mycotoxin quantification have demonstrated linearity with R² values above 0.99, mean recoveries within acceptable ranges (e.g., 74.0–106.0%), and good repeatability and reproducibility. mdpi.com The limits of detection and quantification for various mycotoxins using LC-MS/MS can range significantly depending on the specific compound and matrix. mdpi.com

Optimization of Thin-Layer Chromatography (TLC) for Screening and Preparative Isolation

Thin-Layer Chromatography (TLC) is a simple, rapid, and economical technique widely used for the screening and preparative isolation of compounds like luteoskyrin. solubilityofthings.comglobalresearchonline.net TLC separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) and solubility in a mobile phase. solubilityofthings.comloesungsfabrik.de

For the resolution of luteoskyrin, TLC on a silica gel G plate impregnated with 0.5 N oxalic acid using an acetone:n-hexane:water (6:3:1.5, upper layer) solvent system has been reported to provide good separation. researchgate.net The detection limit for luteoskyrin using elution-colorimetry after TLC was 4 ppm, while densitometry after TLC allowed for a detection limit of 0.1 ppm. researchgate.net Densitometry after TLC can be used for screening luteoskyrin in grain samples, assuming a tolerance level. researchgate.net

TLC is valuable for rapid screening of reaction progress and compound identification. solubilityofthings.com For preparative isolation, thicker TLC plates (0.5-2.0 mm adsorbent layer) are used. globalresearchonline.net The sample is applied as a thin line, and after development, the band containing the desired compound is scraped off the plate. globalresearchonline.netrochester.edu The compound is then extracted from the scraped silica gel using a suitable solvent. rochester.edu Optimization of TLC conditions involves selecting the appropriate stationary phase, mobile phase, and sample application technique to achieve maximum separation efficiency. solubilityofthings.comglobalresearchonline.netloesungsfabrik.de

Spectroscopic and Diffraction Techniques for Structural Research

Spectroscopic and diffraction techniques provide valuable information about the structure, conformation, and interactions of luteoskyrin.

Utility of Ultraviolet-Visible (UV-Vis) Spectroscopy in Luteoskyrin Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a useful technique for the identification and characterization of luteoskyrin based on its distinct absorption properties. Luteoskyrin exhibits characteristic maximum absorption bands in its UV-Vis spectrum. researchgate.netasm.orgresearchgate.net

The UV spectrum of luteoskyrin in ethanol (B145695) shows maxima at approximately 230, 274, 350, 430, and 448 nm. asm.orgresearchgate.net These characteristic absorption patterns can help confirm the presence of luteoskyrin. asm.org However, the presence of other pigments in crude mixtures can limit the sole use of UV-Vis spectroscopy for identification. asm.orgresearchgate.net

UV-Vis spectroscopy can also be used to study the interaction of luteoskyrin with other substances, such as the interaction between lithium ions and tropolonate ions, which was examined using UV-Vis and NMR spectroscopy. researchgate.net

X-ray Crystallography for Conformation and Intermolecular Interactions of Luteoskyrin and its Analogs

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of crystalline solids, including luteoskyrin and its analogs. wikipedia.orglibretexts.org This method provides detailed information about the arrangement of atoms, bond lengths, bond angles, conformation, and intermolecular interactions within a crystal. wikipedia.org

X-ray analysis has been used to elucidate the structure of luteoskyrin and its related compounds. For instance, the absolute structures of rugulosin (B17658), luteoskyrin, and rubroskyrin have been reexamined, and their absolute structures were established based on the X-ray analysis of a derivative of rugulosin. researchgate.net

X-ray crystallography can reveal how molecules interact with each other in the solid state. For example, X-ray analysis of a natural complex containing luteoskyrin and rugulosin showed specific binding through intermolecular hydrogen bonds and π–π interactions. researchgate.net This analysis also revealed that both luteoskyrin and rugulosin in the complex tautomerized to a non-symmetric enol–ketone form due to strong linear hydrogen bonding. researchgate.net

Bioanalytical Approaches for Mechanistic Studies

Bioanalytical methods are essential for quantifying analytes and their metabolites in biological fluids and are used in toxicokinetic and pharmacokinetic studies to evaluate the efficacy and safety of compounds. humanjournals.com These methods are critical for understanding how Luteoskyrin interacts with biological systems at a molecular and cellular level.

Development of Enzyme-Based Assays for Luteoskyrin's Inhibitory Effects

Enzyme-based assays are fundamental tools for studying the interaction between a compound and a specific enzyme, particularly for identifying and characterizing enzyme inhibitors. wikipedia.orgsci-hub.se These assays measure the rate of an enzyme-catalyzed reaction and observe how this rate changes in the presence of a potential inhibitor like Luteoskyrin. wikipedia.orgsci-hub.se

Luteoskyrin has been reported to exhibit inhibitory effects on certain enzymes. For instance, studies have indicated its potential to inhibit RNA polymerase and DNA topoisomerase. The binding of Luteoskyrin to deoxyribonucleohistone in vitro has also been reported, suggesting interference with DNA-related processes. epa.gov Furthermore, Luteoskyrin has been shown to inhibit the synthesis of RNA in Escherichia coli. epa.gov

The development of enzyme-based assays for Luteoskyrin's inhibitory effects typically involves:

Selecting the target enzyme (e.g., RNA polymerase, DNA topoisomerase).

Establishing optimal reaction conditions for the enzyme's activity. sci-hub.se

Measuring the enzyme's activity in the absence and presence of varying concentrations of Luteoskyrin. sci-hub.se

Determining inhibition parameters such as IC₅₀ (the concentration of inhibitor required to inhibit the enzyme activity by 50%) and potentially the mode of inhibition.

Research findings have demonstrated Luteoskyrin's ability to interfere with enzymatic activities crucial for nucleic acid metabolism. The inhibition of enzymes like RNA polymerase and DNA topoisomerase highlights a potential mechanism for its cytotoxic effects. epa.gov

Cellular Assays for Investigating Luteoskyrin's Modulatory Effects on Biological Pathways

Cellular assays are powerful tools that use living cells to evaluate the biological activity of a substance and to unravel its mechanisms of action. bmglabtech.comkcasbio.comaccelevirdx.com These assays provide a more physiologically relevant context compared to enzyme-based assays as they assess the compound's effects within a complex cellular environment. bmglabtech.comkcasbio.com

Luteoskyrin's modulatory effects on biological pathways have been investigated using various cellular assay approaches. Studies have shown that Luteoskyrin has strong cytotoxic effects on tissue culture cells, inhibiting cell growth and affecting cells lethally at certain concentrations. researchgate.net

Cellular assays used to study Luteoskyrin's effects include:

Cell Viability Assays: These assays measure the number of living cells or their metabolic activity after exposure to Luteoskyrin. bmglabtech.com Examples include assays based on metabolic activity, reduction potential (e.g., MTT, WST), or ATP production. bmglabtech.com

Cell Transformation Assays: These in vitro assays assess the ability of a compound to induce neoplastic transformation in cultured mammalian cells. nih.gov Luteoskyrin has been shown to induce type III foci in mouse embryonal cells, indicating its transforming activity. nih.gov Cells selected from these foci exhibited characteristics of transformed cells, including high saturation density and tumorigenicity when transplanted into nude mice. nih.gov

Assays Investigating Specific Cellular Pathways: Cellular assays can be designed to probe Luteoskyrin's impact on specific biological pathways, such as those involved in DNA repair or oncogene activation. For instance, Luteoskyrin has been suggested to interfere with DNA repair synthesis. epa.gov Studies using transfection assays and Northern blot analysis have also indicated transcriptional activation of oncogenes like c-myc and c-Ha-ras in cells treated with Luteoskyrin. nih.gov

These cellular assays provide insights into how Luteoskyrin affects fundamental cellular processes, including growth, viability, and the regulation of gene expression. The observed effects on cell transformation and oncogene activation highlight potential mechanisms underlying Luteoskyrin's reported carcinogenicity. nih.govwikipedia.org

Below is an example of how data from cellular assays investigating Luteoskyrin's effect on cell viability might be presented:

| Cell Line | Luteoskyrin Concentration (µg/mL) | Cell Viability (% of Control) | Assay Type | Reference |

| Tissue Culture Cells | 0.12 | Inhibition observed | Cytotoxicity Assay | researchgate.net |

| Tissue Culture Cells | 1.2 | Lethal effects observed | Cytotoxicity Assay | researchgate.net |

| Mouse Embryonal Balb/3T3 A31-1-1 | 0.5 | Induced Type III foci | Transformation Assay | nih.gov |

Chemical Ecology and Environmental Significance of Luteoskyrin

Fungal Habitat and Growth Conditions Impacting Toxin Production

Penicillium islandicum, the primary producer of luteoskyrin, is commonly found in various environments, including soil, decaying organic matter, and notably, on foods such as grains and nuts. ontosight.ai The ability of this fungus to thrive in diverse ecosystems contributes to the potential for mycotoxin contamination in agricultural products. ontosight.ai

Research on Substrate Specificity and Environmental Factors for Penicillium islandicum

Studies have investigated the specific substrates and environmental conditions that influence the growth of P. islandicum and its production of luteoskyrin. Different agricultural commodities and laboratory media have been evaluated for their support of fungal growth and toxin biosynthesis.

Research indicates that P. islandicum can grow and produce luteoskyrin on various crops, including unpolished rice, oatmeal, wheat, polished rice, yellow corn, white corn, and unhulled rice. Among these, unpolished rice has shown to be a potent substrate for both mycelial growth and luteoskyrin production. jfda-online.com For polished rice, specific treatments can enhance luteoskyrin production; boiled rice, particularly with the addition of 5% sucrose, was found to be an excellent substrate. jfda-online.com

In laboratory settings, both potato dextrose broth and malt (B15192052) extract broth support the growth of P. islandicum and the production of luteoskyrin, with malt extract broth yielding higher productivity of the toxin. jfda-online.com The timing of harvest during cultivation is also important, as maximal production of luteoskyrin is typically obtained during the late phase of cultivation. jfda-online.comnih.gov

Carbon sources play a significant role in the growth and pigment production by P. islandicum. Starch, sucrose, fructose (B13574), maltose, and glucose have been shown to increase both mycelial growth and the production of luteoskyrin and related pigments. jfda-online.com Fructose specifically maximized luteoskyrin production, while starch maximized mycelial growth. jfda-online.com Lactose also enhanced luteoskyrin production but inhibited mycelial growth. jfda-online.com Conversely, certain organic salts, including citrate, glutamate, malonate, succinate, fumarate, and acetate (B1210297), inhibited both mycelial growth and the production of luteoskyrin and related pigments, with acetate exhibiting the strongest inhibitory effects. jfda-online.com

Nitrogen sources also influence fungal growth and toxin production. Malt extract, yeast extract, peptone, casamino acid, asparagine, and glutamine enhanced mycelial growth. jfda-online.com However, only malt extract, asparagine, and glutamine enhanced the production of luteoskyrin and related pigments. jfda-online.com

The mode of incubation affects production, with stationary incubation resulting in greater mycelial growth and luteoskyrin production compared to shaken conditions. jfda-online.com The optimal pH for the mycelial growth of P. islandicum is reported to be between weak acidity and neutrality. jfda-online.com

Table 1 summarizes the influence of various substrates and nutrients on P. islandicum growth and luteoskyrin production based on research findings.

| Substrate/Nutrient Category | Specific Examples | Effect on Mycelial Growth | Effect on Luteoskyrin Production | Source |

| Crops | Unpolished rice | Potent | Potent | jfda-online.com |

| Oatmeal | Moderate | Moderate | jfda-online.com | |

| Wheat | Moderate | Moderate | jfda-online.com | |

| Polished rice | Moderate | Moderate | jfda-online.com | |

| Yellow corn | Moderate | Moderate | jfda-online.com | |

| White corn | Moderate | Moderate | jfda-online.com | |

| Unhulled rice | Lower | Lower | jfda-online.com | |

| Treated Polished Rice | Boiled rice + 5% sucrose | Not specified | Best | jfda-online.com |

| Liquid Media | Potato dextrose broth | Maximum | Supports | jfda-online.com |

| Malt extract broth | Supports | Highest productivity | jfda-online.com | |

| Carbon Sources | Starch | Maximized | Increased | jfda-online.com |

| Fructose | Increased | Maximized | jfda-online.com | |

| Sucrose, Maltose, Glucose | Increased | Increased | jfda-online.com | |

| Lactose | Inhibited | Enhanced | jfda-online.com | |

| Organic Salts | Citrate, Glutamate, Malonate, Succinate, Fumarate, Acetate | Inhibited | Inhibited | jfda-online.com |

| Nitrogen Sources | Malt extract, Asparagine, Glutamine | Enhanced | Enhanced | jfda-online.com |

| Yeast extract, Peptone, Casamino acid | Enhanced | No enhancement | jfda-online.com |

Influence of Temperature, Moisture, and Other Abiotic Factors on Luteoskyrin Biosynthesis in situ

The production of mycotoxins by P. islandicum, including luteoskyrin, is influenced by environmental factors such as temperature, moisture, and the substrate. ontosight.ai While detailed studies specifically on the in situ biosynthesis of luteoskyrin across a wide range of abiotic factors are not extensively detailed in the provided information, research on Penicillium species in general offers some insights.

Penicillium species are typically mesophilic, with optimal growth temperatures often ranging between 20°C and 30°C and optimal pH between 3 and 4.5. inspq.qc.ca Their growth is also dependent on water activity, typically occurring within a range of 0.78 to 0.88. inspq.qc.ca High humidity and temperature are generally known to enhance fungal growth and subsequent mycotoxin production in stored grains. nih.gov

Specific research on luteoskyrin production noted that static fermentations on glutinous rice at 30°C resulted in a yield of approximately 400 mg of pure luteoskyrin per kilogram of rice. nih.govresearchgate.net This suggests that a temperature of around 30°C can be conducive to luteoskyrin production on a suitable substrate.

Occurrence and Distribution of Luteoskyrin in Agricultural Commodities

Luteoskyrin's occurrence in agricultural commodities is closely linked to the presence of Penicillium islandicum. This mycotoxin has been particularly associated with contaminated rice.

Studies on the Prevalence of Luteoskyrin in Contaminated Rice ("Yellow Rice") and Other Foodstuffs

Luteoskyrin is recognized as a "yellow rice toxin" produced by Penicillium islandicum and has been frequently detected in rice. nih.gov The term "yellowed rice," also known as "yellow rice" (Ouhenmai), refers to rice grains that have been contaminated by various strains of Penicillium fungi, including P. islandicum. wikipedia.orgnih.govresearchgate.netresearchgate.net P. islandicum specifically has been identified as the cause of brownish discolored rice and is known to produce both luteoskyrin and cyclochlorotine. nih.govresearchgate.net

The issue of "yellow rice" contaminated with P. islandicum and its associated toxins, such as luteoskyrin, gained prominence in Japan following World War II, particularly in relation to imported rice. wikipedia.orgnih.gov This historical context highlights the potential for widespread contamination under certain conditions. Beyond rice, P. islandicum has also been isolated from other grains in Japan and from soybeans in the United States. asm.org Luteoskyrin itself is reported to appear regularly in rice. mdpi.comnih.gov

Co-occurrence of Luteoskyrin with Other Mycotoxins in Natural Samples

A significant aspect of luteoskyrin contamination is its co-occurrence with other mycotoxins. Penicillium islandicum is known to produce not only luteoskyrin but also other toxic metabolites, notably cyclochlorotine. ontosight.ainih.govresearchgate.netasm.orgmdpi.comnih.govresearchgate.netnih.govscispace.com The co-occurrence of luteoskyrin and cyclochlorotine in rice contaminated by P. islandicum has been well-documented. nih.govresearchgate.net

In addition to cyclochlorotine, P. islandicum can produce a range of other metabolites alongside luteoskyrin, including skyrin (B155860), islandicin, iridoskyrin, rubroskyrin, chrysophanol, mannitol (B672), erythritol (B158007), and a metabolite termed pibasterol. nih.govresearchgate.net

The co-occurrence of multiple mycotoxins in agricultural commodities is a common phenomenon. nih.govresearchgate.netresearchgate.net This is attributed to the fact that some fungal species can produce several different mycotoxins simultaneously, and agricultural products can be susceptible to contamination by multiple fungal species. nih.govresearchgate.netresearchgate.net While the provided information specifically details the co-occurrence of luteoskyrin with other toxins from P. islandicum, the general understanding of mycotoxin contamination suggests that luteoskyrin in grains could potentially co-occur with mycotoxins produced by other fungi that colonize the same substrate, such as certain Aspergillus or Fusarium species, which have also been found in rice. uminho.pt

Q & A

Q. What are the optimal solvent systems for extracting luteoskyrin from biological sources, and how do extraction yields vary with solvent polarity?

Methodological Answer: Luteoskyrin’s solubility is influenced by solvent polarity, which must be optimized based on the biological matrix (e.g., fungal vs. plant tissues). For plant-derived sources like Hypericum perforatum shoot cultures, ethanol (EtOH) yields the highest luteoskyrin concentration (0.15 ± 0.005 µg/g), as demonstrated by one-way ANOVA with Tukey’s post-hoc analysis . In fungal extracts (e.g., Talaromyces islandicus), ethyl acetate (EA) is more effective due to its ability to solubilize pigmented metabolites, achieving a luteoskyrin abundance of 74.84% in chromatographic area analysis . Methanol (80% MeOH) is also viable but better suited for co-extracting related anthraquinones like emodin and rubroskyrin .

Q. Table 1. Solvent efficacy for luteoskyrin extraction

| Source | Optimal Solvent | Yield/Abundance | Statistical Validation |

|---|---|---|---|

| H. perforatum shoots | EtOH | 0.15 ± 0.005 µg/g | ANOVA, p < 0.05 |

| T. islandicus | Ethyl acetate | 74.84% chromatographic area | LC-MS quantification |

Q. What analytical techniques are most reliable for identifying and quantifying luteoskyrin in complex matrices?

Methodological Answer: Liquid chromatography coupled with mass spectrometry (LC-MS) and photodiode array (PDA) detection is the gold standard. Key parameters include:

- Retention time (Rt): 6.95 min for luteoskyrin in H. perforatum extracts .

- Mass spectral data: Molecular weight 574 Da (C30H22O12), mass error <5 ppm .

- UV detection: Absorbance at 439 nm for bisanthrones .

For validation, use authentic standards (where available) and compare fragmentation patterns with literature data. When standards are unavailable, high-resolution MS/MS and isotopic pattern matching are critical .

Q. Table 2. LC-MS parameters for luteoskyrin identification

| Compound | Rt (min) | Molecular Formula | Observed Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| Luteoskyrin | 6.95 | C30H22O12 | 573.11 | 4.18 |

Advanced Research Questions

Q. How can researchers resolve discrepancies in solvent efficacy for luteoskyrin extraction across studies?

Methodological Answer: Discrepancies often arise from differences in biological sources (e.g., fungal vs. plant matrices) or extraction protocols. To address this:

Standardize protocols: Pre-defining solvent polarity indexes and extraction durations reduces variability.

Validate with spiked controls: Add luteoskyrin standards to blank matrices to assess recovery rates .

Statistical modeling: Use multivariate analysis (e.g., PCA) to isolate variables like solvent polarity, temperature, and tissue homogenization efficiency .

For example, EtOH outperforms EA in plant tissues due to better penetration of cell walls, whereas EA’s non-polarity suits fungal cell membranes .

Q. What molecular mechanisms underlie luteoskyrin’s hepatocarcinogenicity, and how can these be modeled experimentally?

Methodological Answer: Luteoskyrin induces hepatocarcinogenicity via:

- DNA intercalation: Forms chelates with nucleic acids, disrupting replication and repair .

- Reactive oxygen species (ROS): Generates superoxide radicals in redox cycles with NADPH/NADH reductases, confirmed by EPR spin-trapping .

Experimental models:

Q. Table 3. Carcinogenicity data for luteoskyrin

| Model | Dose/Concentration | Outcome | Reference |

|---|---|---|---|

| Mice (oral) | 100 µg/g | Hepatic tumors in 80% of subjects | |

| Rat hepatocytes | 10 µM | 50% apoptosis via ROS cascade |

Q. How do biosynthetic pathways of luteoskyrin differ between fungal and plant sources?

Methodological Answer: In fungi (e.g., Talaromyces islandicus), luteoskyrin biosynthesis is linked to polyketide synthase (PKS) gene clusters, which catalyze anthraquinone dimerization . In plants (e.g., H. perforatum), bisanthrones like luteoskyrin derive from oxidative coupling of emodin radicals, a pathway regulated by peroxidase activity .

Key differences:

Q. What strategies mitigate luteoskyrin’s toxicity in pharmacological studies without compromising its bioactivity?

Methodological Answer:

- Structural modification: Introduce hydroxyl or methyl groups to reduce DNA-binding affinity while retaining antioxidant properties .

- Encapsulation: Use liposomal carriers to target delivery away from hepatic tissues .

- Co-administration: Antioxidants like ascorbic acid (1 mM) quench luteoskyrin-induced ROS in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.